N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C23H20FN5O2S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-3-8-18(15(2)11-14)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
QQQADGNEIQURQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the fluorophenylmethyl group, and finally the attachment of the sulfanylacetamide moiety. Common reagents and conditions might include:
Reagents: Fluorobenzyl bromide, dimethylphenylamine, thiourea, acetic anhydride.
Conditions: Refluxing in organic solvents, use of catalysts like palladium or copper, and purification through chromatography.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium bor
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound is structurally analogous to several sulfur-linked acetamide derivatives with modified heterocyclic cores and substituents. Key comparisons include:
Key Structural and Functional Differences
- Core Heterocycles: The dihydropteridin core in the target compound is less common than quinazolin or thieno-pyrimidin cores in analogues. Pteridin’s nitrogen-rich structure may enhance hydrogen-bonding interactions with target proteins compared to quinazolin’s simpler bicyclic system .
- Substituent Effects: Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound offers a balance of electronegativity and lipophilicity, whereas chlorophenyl groups (e.g., ) increase hydrophobicity and steric bulk, which may enhance target binding but reduce solubility. Dimethylphenyl vs.
Molecular Weight and Drug-Likeness :
Research Findings and Implications
- Binding Affinity : The Glide XP scoring function highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs in ligand-receptor interactions . The target compound’s 4-fluorobenzyl group may participate in hydrophobic enclosures, while the pteridin core could form hydrogen bonds with kinase active sites.
- Antimicrobial Activity : Analogues with amide moieties (e.g., ) demonstrate antimicrobial properties, suggesting the acetamide group in the target compound may confer similar activity. The 2,4-dimethylphenyl substituent could enhance membrane penetration compared to bulkier groups like sulfamoylphenyl .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiol-containing pteridinone derivative with a halogenated acetamide precursor. Key steps include:
- Thiol-Ether Formation : Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane under nitrogen to form the sulfanyl bridge .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (273 K to prevent side reactions), and stoichiometry (1:1 molar ratio of thiol to acetamide halide) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methylene chloride .
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm planar amide groups and dihedral angles between aromatic rings .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., methyl groups on phenyl rings, fluorophenyl integration) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated vs. observed m/z) .
Advanced Research Questions
Q. How can conformational flexibility in the pteridin-4-one core influence bioactivity, and what computational tools are suitable for modeling this?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze dihedral angles (e.g., 54.8°–77.5° for aryl ring orientations) to predict steric repulsion and ligand-receptor binding .
- Density Functional Theory (DFT) : Calculate electron distribution in the sulfanyl bridge and pteridinone core to assess reactivity (e.g., nucleophilic sulfur) .
- SAR Studies : Synthesize analogs with rigidified pteridinone cores (e.g., introducing methyl groups) to correlate conformation with activity .
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer :
- Assay Reprodubility : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, ionic strength) to minimize variability .
- Metabolite Screening : Use LC-MS to detect oxidative metabolites (e.g., sulfoxide formation) that may interfere with activity .
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. How can researchers design experiments to probe the role of the 4-fluorophenylmethyl group in target selectivity?
- Methodological Answer :
- Isosteric Replacement : Synthesize derivatives with chlorine, methoxy, or trifluoromethyl groups at the 4-position of the benzyl moiety to assess steric/electronic effects .
- Crystallographic Fragment Screening : Co-crystallize analogs with target proteins (e.g., kinases) to map hydrophobic interactions in the binding pocket .
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify displacement kinetics in the presence of modified ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
